molecular formula C12H30OSi2 B1582054 Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- CAS No. 67875-55-2

Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-

Cat. No. B1582054
CAS RN: 67875-55-2
M. Wt: 246.54 g/mol
InChI Key: FGTJJHCZWOVVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05068412

Procedure details

Palladium(II) acetate (168 mg, 0.75 mmol) was dissolved in an ether solution (50 ml) of t-butyldimethylsilyl ether of (2R)-N-t-butoxycarbonyl-2-amino-3-butenol (3) (4.34 g, 15.0 mmol) and to this was added an ether solution (100 ml) of ethyl diazoacetate (17.1 g, 150 mmol) and palladium(II) acetate (168 mg, 0.75 mmol) over 3 hours. The insoluble material in the reaction mixture was filtered off and the filtrate was concentrated under reduced pressure to give an oily product. Purification of the product by column chromatography over silica gel (20% ether/hexane) afforded t-butyldimethylsilyl ether of (2R)-N-t-butoxycarbonyl-2-(ethoxycarbonylcyclopropyl)glycinol (4) as an oil (4.00 g, 87.9%). Compound (4) thus obtained was dissolved in ethanol (70 ml) and CSA (10 mg) was added to this solution then the mixture was stirred for 16 hours at room temperature. The solvent was removed under reduced pressure and the residue was subjected to medium pressure column chromatography over silica gel (50% ether/hexane) 932 mg of (2R,3S,4S)-N-t-butoxycarbonyl-2-(ethoxycarbonylcyclopropyl)glycinol (5), 175 mg of its stereoisomer (6) and 560 mg of a mixture of inseparable stereoisomer.
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
168 mg
Type
catalyst
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
168 mg
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C@H:9]([CH:12]=[CH2:13])[CH2:10][OH:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].[N+](=C[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[N-].[Si:22]([O:29][Si:30]([C:33]([CH3:36])([CH3:35])[CH3:34])([CH3:32])[CH3:31])([C:25]([CH3:28])([CH3:27])[CH3:26])([CH3:24])[CH3:23]>CCOCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Si:22]([O:29][Si:30]([C:33]([CH3:36])([CH3:35])[CH3:34])([CH3:31])[CH3:32])([C:25]([CH3:27])([CH3:28])[CH3:26])([CH3:24])[CH3:23].[C:1]([O:5][C:6]([NH:8][C@H:9]([C:12]1([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:23][CH2:13]1)[CH2:10][OH:11])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:4.5.6|

Inputs

Step One
Name
Quantity
4.34 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@@H](CO)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)O[Si](C)(C)C(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
168 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
17.1 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
168 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material in the reaction mixture was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily product
CUSTOM
Type
CUSTOM
Details
Purification of the product by column chromatography over silica gel (20% ether/hexane)

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)O[Si](C)(C)C(C)(C)C
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N[C@@H](CO)C1(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.